molecular formula C16H14N2O B12507938 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine

Cat. No.: B12507938
M. Wt: 250.29 g/mol
InChI Key: SGJXJZCXVZDEEU-UHFFFAOYSA-N
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Description

(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of an indeno[1,2-d]oxazole core, which is fused with a pyridine ring. The stereochemistry of the compound is defined by the (3AS,8aR) configuration, indicating the specific spatial arrangement of atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing both the indene and oxazole moieties. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, the presence of a methyl group on the pyridine ring can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indeno[1,2-d]oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another ligand with a similar structure, used in various chemical and biological applications.

    4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridine with additional methyl groups, enhancing its chemical properties.

Uniqueness

(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its specific stereochemistry and the presence of both indeno[1,2-d]oxazole and pyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3

InChI Key

SGJXJZCXVZDEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34

Origin of Product

United States

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